molecular formula C14H13N3O2S2 B15053783 Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride

Cat. No.: B15053783
M. Wt: 319.4 g/mol
InChI Key: GGAJFSMEGOQKGZ-UHFFFAOYSA-N
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Description

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is a complex organic compound with a unique structure that includes a cyanic group, a pyrrolidinyl ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with phenylethylamine to form an intermediate, which is then reacted with cyanic chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to and modify proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanic group allows for versatile chemical modifications, while the phenylethyl group enhances its interaction with biological targets .

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

[C-[2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl]sulfanylcarbonimidoyl] thiocyanate

InChI

InChI=1S/C14H13N3O2S2/c15-9-20-14(16)21-11(10-4-2-1-3-5-10)8-17-12(18)6-7-13(17)19/h1-5,11,16H,6-8H2

InChI Key

GGAJFSMEGOQKGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(C2=CC=CC=C2)SC(=N)SC#N

Origin of Product

United States

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